4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile
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Overview
Description
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile is an organic compound that features a dioxolane ring and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile typically involves the reaction of 3-cyanopropyl bromide with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The dioxolane ring can also interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
- 4,4′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[butanenitrile]
Uniqueness
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile is unique due to the presence of both a dioxolane ring and nitrile groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
CAS No. |
36187-56-1 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-[2-(3-cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile |
InChI |
InChI=1S/C11H16N2O2/c12-7-3-1-5-11(6-2-4-8-13)14-9-10-15-11/h1-6,9-10H2 |
InChI Key |
VCBTUNAHDSEABM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCC#N)CCCC#N |
Origin of Product |
United States |
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